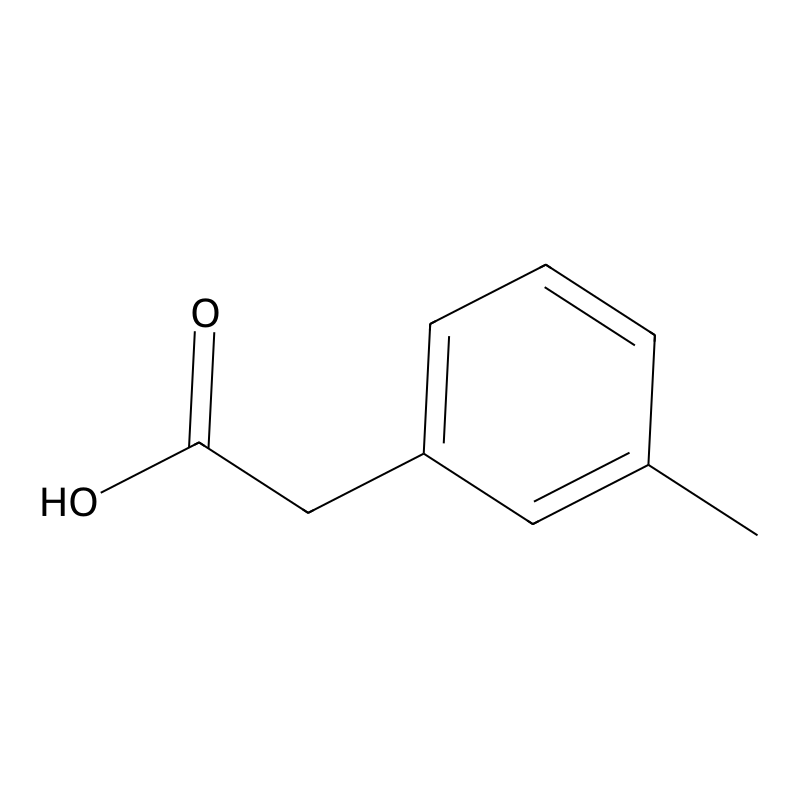3-Methylphenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Occurrence and Production:
3-Methylphenylacetic acid, also known as m-tolylacetic acid, is a naturally occurring organic compound found in trace amounts in certain foods, including chicken, duck, and pork []. It belongs to the class of aromatic carboxylic acids, specifically categorized as a toluene derivative []. While it is naturally present in some food sources, 3-Methylphenylacetic acid can also be produced through various laboratory synthesis methods [].
Potential Biomarker:
Due to its presence in specific food types and its ability to be metabolized in the body, 3-Methylphenylacetic acid has been explored as a potential biomarker for the consumption of these foods []. Studies have shown that the presence of 3-Methylphenylacetic acid in urine samples can be indicative of recent consumption of chicken, duck, or pork []. However, further research is needed to validate its accuracy and effectiveness as a reliable dietary biomarker.
Fungal Metabolite:
3-Methylphenylacetic acid has been identified as a metabolite produced by the fungus Aspergillus sydowii []. Metabolites are secondary compounds produced by organisms that are not essential for their survival but may play various roles in their physiology or interactions with the environment []. The specific function of 3-Methylphenylacetic acid in the context of Aspergillus sydowii is still under investigation.
3-Methylphenylacetic acid, also known as m-tolylacetic acid, is an aromatic carboxylic acid characterized by a methyl group attached to the phenyl ring in the meta position relative to the carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 150.18 g/mol. This compound is notable for its role as a secondary metabolite, which means it is not directly involved in the normal growth, development, or reproduction of organisms but serves various ecological and physiological functions .
- Decarboxylation: Under specific conditions, it may undergo decarboxylation to yield 3-methylphenylmethane.
- Esterification: It can react with alcohols to form esters, which are often used in flavor and fragrance applications.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
These reactions enable its utility in organic synthesis and industrial applications.
3-Methylphenylacetic acid exhibits biological activity that has been studied in various contexts. It is recognized for its potential antimicrobial properties and may play a role in plant hormone activity. As a secondary metabolite, it can influence plant growth and development, although its effects are generally less potent than those of primary auxins like indole-3-acetic acid .
Additionally, this compound has been investigated for its implications in metabolic pathways, particularly as a byproduct of phenylalanine metabolism.
The synthesis of 3-Methylphenylacetic acid can be achieved through several methods:
- Hydrolysis of Benzyl Cyanide: This method involves the hydrolysis of benzyl cyanide to yield 3-methylphenylacetic acid.
- Alkylation Reactions: It can also be synthesized via alkylation of phenylacetic acid with methyl iodide under basic conditions.
- Oxidation of 3-Methylphenylacetaldehyde: This approach involves oxidizing 3-methylphenylacetaldehyde using oxidizing agents like potassium permanganate.
These synthetic routes provide flexibility depending on the desired purity and yield.
3-Methylphenylacetic acid finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Fragrance Industry: Due to its pleasant odor profile, it is utilized in perfumes and flavorings.
- Agriculture: Its role as a plant growth regulator makes it valuable in agricultural formulations.
These applications highlight its versatility as a chemical compound.
Studies on the interactions of 3-Methylphenylacetic acid with biological systems have indicated its potential effects on metabolic pathways. For instance, its involvement in the metabolism of phenylalanine suggests that it may influence nitrogen metabolism through the formation of phenylacetyl-CoA, which plays a role in detoxifying ammonia in certain metabolic disorders .
Furthermore, research into its antimicrobial properties indicates potential interactions with microbial enzymes or cellular structures, warranting further investigation into its pharmacological applications.
Several compounds share structural similarities with 3-Methylphenylacetic acid. Here are some notable examples:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Phenylacetic Acid | C8H8O2 | Found in fruits; used in pharmaceuticals and perfumes. |
| 2-Methylphenylacetic Acid | C9H10O2 | Similar structure; different methyl positioning affects properties. |
| p-Toluenesulfonic Acid | C7H8O3S | Used as a catalyst; structurally related but with different functional groups. |
| 4-Hydroxy-3-methylphenylacetic Acid | C9H10O3 | Exhibits enzyme inhibition; unique hydroxyl group adds different reactivity. |
While these compounds share certain structural features, their unique functional groups and positions lead to distinct physical and chemical properties that determine their specific applications and biological activities.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








